烯丙基 2-乙酰氨基-2-脱氧-α-D-吡喃葡萄糖苷

描述

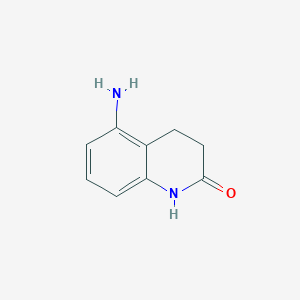

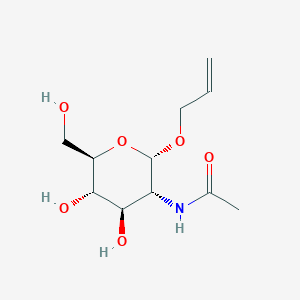

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-D-glucopyranoside, which is a key building block in the synthesis of various glycosidic compounds. This molecule is of particular interest due to its relevance in the synthesis of complex carbohydrates and glycoconjugates that are significant in biological processes and pharmaceutical applications.

Synthesis Analysis

The synthesis of allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside derivatives involves several steps, including benzylation, condensation, and selective protection and deprotection of functional groups. For instance, controlled partial benzylation of a related compound, allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, leads to a mixture of di- and tri-benzyl derivatives, with the major product being a 3,6-di-O-benzyl derivative . This intermediate can then be used to synthesize disaccharides and further modified to produce chitobiose derivatives . Additionally, the synthesis of phosphoric esters of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside derivatives has been reported, which are useful for studying the structure of bacterial cell walls .

Molecular Structure Analysis

The molecular structure of allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is characterized by the presence of an allyl group attached to the oxygen atom of the glucopyranoside ring. This structural feature is crucial for subsequent chemical reactions, such as glycosidation, which can lead to the formation of side products like allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-formyl-alpha-D-glucopyranoside . The molecular structure also allows for various chemical modifications, such as silylation, to produce compounds like dimethylthexylsilyl 2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-beta-D-glucopyranoside .

Chemical Reactions Analysis

The allyl group in the structure of allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a versatile handle for chemical reactions. It can undergo glycosidation reactions, which may result in side products due to the migration of O-acetyl groups . The allyl group can also be removed or transformed, as seen in the synthesis of phosphoric esters, where the removal of allyl groups leads to the formation of compounds with potential applications in structural biology . Furthermore, the allyl group can participate in coupling reactions to form disaccharides and other complex carbohydrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside derivatives are influenced by the protective groups present in the molecule. For example, the presence of benzyl and benzylidene groups can affect the solubility and reactivity of the compound . The introduction of silyl protective groups can further modify the physical properties, such as volatility and stability, which are important for the purification and handling of these compounds . The reactivity of the molecule is also determined by the presence of the acetamido group, which is a common feature in N-acetylglucosamine derivatives and plays a significant role in biochemical interactions.

科学研究应用

1. 脂多糖表位的合成

烯丙基 2-乙酰氨基-2-脱氧-α-D-吡喃葡萄糖苷在合成衣原体等细菌的特定脂多糖表位中发挥作用。它用于制备糖苷和半抗原,这对了解和定义针对细菌脂多糖的抗体的表位特异性至关重要 (Kosma 等,1990 年)。

2. 糖苷化过程

该化合物参与了糖苷化过程中副产物的研究。了解这些过程及其副产物对于完善碳水化合物化学中的合成方法至关重要 (Madaj 等,2002 年)。

3. 甲壳二糖衍生物的制备

在碳水化合物化学中,该化合物有助于合成甲壳二糖衍生物,这对各种生物功能很重要。这些衍生物可用于研究碳水化合物结构及其功能 (Warren 和 Jeanloz,1977 年)。

4. 细胞壁成分的结构研究

该化合物在合成细菌细胞壁的结构成分中发挥着重要作用。这些合成研究有助于理解微生物细胞壁的复杂结构,有助于微生物学和药理学研究 (Warren 等,1978 年)。

5. 寡糖合成

它是寡糖合成中的一个组成部分,寡糖是许多生物过程中的关键成分。这些寡糖的合成有助于研究各种生化途径及其在生物技术和医学中的应用 (Nashed 等,1984 年)。

6. 抗原合成

该化合物用于合成共聚物抗原。这些合成抗原对于免疫学研究至关重要,有助于疫苗的开发和对免疫反应的理解 (Roy 和 Tropper,1988 年)。

7. 糖蛋白相关结构的合成

它在合成与天冬酰胺连接型糖蛋白相关的结构中至关重要,这在细胞过程中至关重要。了解这些结构可以深入了解细胞机制和潜在的治疗靶点 (Nishimura 等,1990 年)。

作用机制

Target of Action

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides

Mode of Action

It is known that the compound interacts with its targets by virtue of its structural similarity to naturally occurring sugars .

Biochemical Pathways

Given its structural similarity to naturally occurring sugars, it may be involved in pathways related to carbohydrate metabolism .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Given its structural similarity to naturally occurring sugars, it may influence processes such as cell signaling, energy production, and other metabolic processes .

Action Environment

The action, efficacy, and stability of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLRLITULFAIEW-ILAIQSSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in the research presented?

A1: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a crucial acceptor molecule in the chemoenzymatic synthesis of oligosaccharides mimicking the O-antigen motif of Shigella flexneri serotypes 1b and 3a. [] The research demonstrates that engineered variants of the enzyme amylosucrase exhibit a significantly enhanced specificity towards this specific acceptor. [] This enhanced specificity allows for the regioselective transfer of a glucose moiety from sucrose (the donor) to the acceptor, forming a key building block for the target oligosaccharides. []

Q2: Why is engineering the specificity of amylosucrase towards Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside important for this research?

A2: Amylosucrase naturally utilizes sucrose as a glucosyl donor but displays limited affinity for non-natural acceptors like Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. [] By engineering its acceptor binding site, researchers were able to create enzyme variants with significantly enhanced specificity towards this specific acceptor. [] This breakthrough allows for the controlled and efficient enzymatic synthesis of specific glucosylated building blocks, which are not easily accessible through traditional chemical synthesis alone. These building blocks are then further modified and incorporated into larger oligosaccharide structures that mimic the Shigella flexneri O-antigen, potentially leading to the development of novel carbohydrate-based vaccines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)